tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC16743534
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O4 |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | tert-butyl N-(4,5-dimethoxypyridin-3-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)9-7-14-8-10(17-5)11(9)18-6/h7-8H,1-6H3 |
| Standard InChI Key | SOISPUHAXYIFQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1OC)OC |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, tert-butyl N-[(4,5-dimethoxypyridin-3-yl)methyl]carbamate, reflects its modular architecture: a pyridine ring substituted at positions 3, 4, and 5 with methylcarbamate, methoxy, and additional methoxy groups, respectively . The tert-butyl group enhances steric bulk, influencing solubility and stability. Key identifiers include:
X-ray crystallography and computational modeling reveal a planar pyridine ring with methoxy substituents inducing electron-donating effects, while the carbamate group introduces nucleophilic susceptibility at the carbonyl carbon.
Synthesis and Manufacturing
Industrial synthesis typically follows a multi-step protocol to install functional groups while preserving regioselectivity:
Pyridine Functionalization
The 3-aminopyridine precursor undergoes methoxylation at positions 4 and 5 using methylating agents like dimethyl sulfate under basic conditions (). Subsequent N-methylation with methyl iodide introduces the methyl group adjacent to the carbamate.
Carbamate Formation
Reaction with tert-butyl chloroformate in dichloromethane () or tetrahydrofuran (THF) at 0–5°C yields the carbamate moiety. Anhydrous conditions and inert atmospheres (N/Ar) prevent hydrolysis.
Purification
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, achieving >95% purity .
Physicochemical Properties
Chemical Stability
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Hydrolytic Sensitivity: Stable under ambient conditions but degrades in acidic/basic media via carbamate cleavage.
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Thermal Stability: Decomposes above 200°C without sharp melting.
Applications in Pharmaceutical and Agrochemical Research
Medicinal Chemistry
As a heterocyclic building block, the compound facilitates the synthesis of kinase inhibitors and GPCR-targeted therapeutics. Its pyridine scaffold mimics natural ligands, enabling structure-activity relationship (SAR) studies. For example, derivatives show promise as intermediates in anticancer agent development.
Agrochemical Development
Methoxy and carbamate groups enhance bioavailability in plant systems, making the compound a precursor to herbicides and fungicides.
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 1.45 (s, 9H, t-Bu), 3.85 (s, 3H, OCH), 3.90 (s, 3H, OCH), 4.25 (d, 2H, CH), 6.70 (s, 1H, Py-H).
Future Research Directions
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Process Optimization: Developing catalytic, solvent-free synthesis to improve green chemistry metrics.
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Biological Screening: Expanding SAR studies to unexplored targets (e.g., epigenetic enzymes).
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Formulation Science: Enhancing solubility via salt formation or nanoencapsulation for in vivo studies.
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